molecular formula C29H22N2O B13841445 a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol

a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol

Cat. No.: B13841445
M. Wt: 414.5 g/mol
InChI Key: KKEROSKQAHUOAE-UHFFFAOYSA-N
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Description

a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is an intermediate in the synthesis of Norbormide, a rodenticide that acts as a vasoconstrictor and calcium channel blocker .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol typically involves the reaction of a phenyl-substituted cyclopentadienyl compound with a pyridylbenzylidene derivative under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol involves its interaction with specific molecular targets. As an intermediate in the synthesis of Norbormide, it acts as a vasoconstrictor and calcium channel blocker. The compound selectively targets rat mitochondria, opening permeability transition pores and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol is unique due to its specific structure, which allows it to act as an intermediate in the synthesis of Norbormide. Its selective toxicity to rats and relatively low toxicity to other species make it a valuable compound in rodenticide development .

Properties

Molecular Formula

C29H22N2O

Molecular Weight

414.5 g/mol

IUPAC Name

phenyl-[3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol

InChI

InChI=1S/C29H22N2O/c32-29(24-13-5-2-6-14-24,27-16-8-10-20-31-27)25-18-17-23(21-25)28(22-11-3-1-4-12-22)26-15-7-9-19-30-26/h1-21,32H

InChI Key

KKEROSKQAHUOAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC(=C2)C(C3=CC=CC=C3)(C4=CC=CC=N4)O)C5=CC=CC=N5

Origin of Product

United States

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